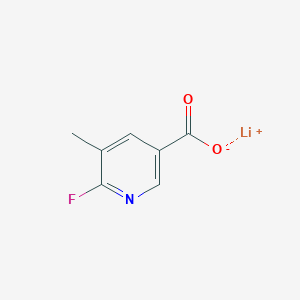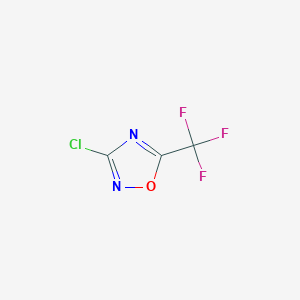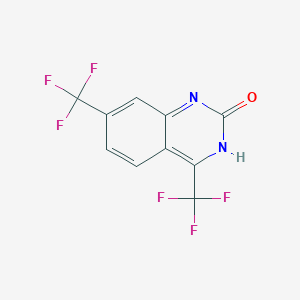
3-Thiophenecarboxylicacid,2-bromo-5-formyl-,ethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is an organic compound with the molecular formula C8H7BrO3S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester typically involves the bromination of thiophene derivatives followed by formylation and esterification. One common synthetic route is as follows:
Bromination: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromothiophene.
Formylation: The 2-bromothiophene undergoes a Vilsmeier-Haack reaction with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position, resulting in 2-bromo-5-formylthiophene.
Esterification: The final step involves the esterification of 2-bromo-5-formylthiophene with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to produce 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Thiophenecarboxylic acid, 2-bromo-5-carboxylic acid, ethyl ester.
Reduction: 3-Thiophenecarboxylic acid, 2-bromo-5-hydroxymethyl-, ethyl ester.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism of action of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromine groups can participate in various biochemical reactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
3-Thiophenecarboxylic acid, 2-bromo-, ethyl ester: Lacks the formyl group, which may affect its reactivity and applications.
3-Thiophenecarboxylic acid, 5-formyl-, ethyl ester: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
2-Bromo-3-thiophenecarboxylic acid: Lacks the formyl and ester groups, making it less versatile in certain applications.
Uniqueness
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the synthesis of a wide range of derivatives.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C8H7BrO3S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC名 |
ethyl 2-bromo-5-formylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2H2,1H3 |
InChIキー |
JRDAKPUCSNWOBO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)



![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)





![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
